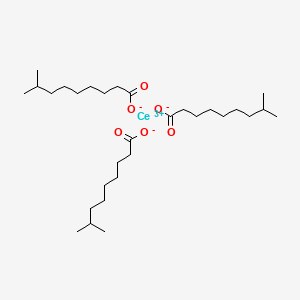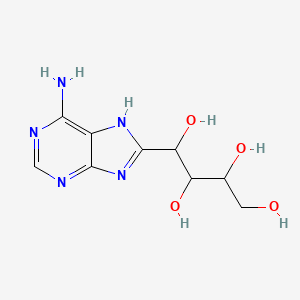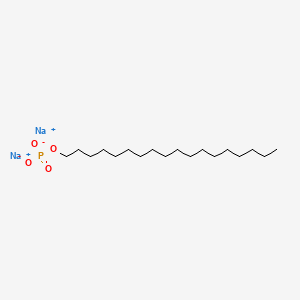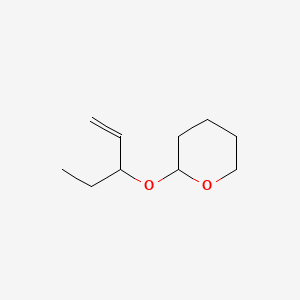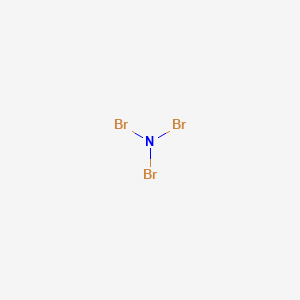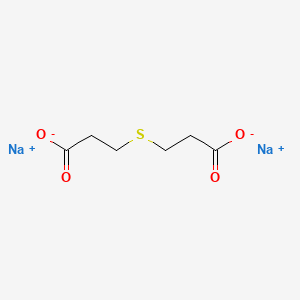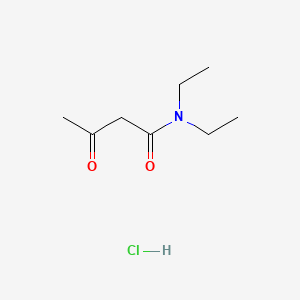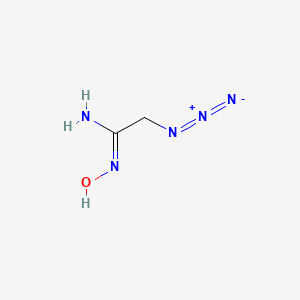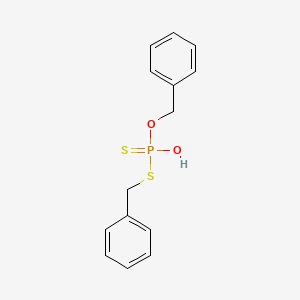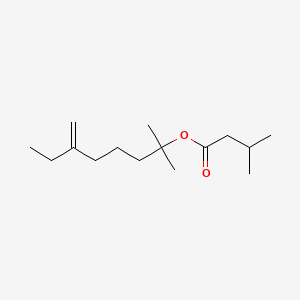![molecular formula C14H15N3O2 B15176777 3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one CAS No. 13365-46-3](/img/structure/B15176777.png)
3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 100869 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of NSC 100869 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield NSC 100869. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for cost-effectiveness and efficiency.
Chemical Reactions Analysis
NSC 100869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 100869 may yield a different product compared to its reduction or halogenation.
Scientific Research Applications
NSC 100869 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 100869 could be explored for its potential to treat certain diseases or conditions. Additionally, in industry, this compound might be used in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NSC 100869 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain proteins or enzymes, altering their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 100869 is used.
Properties
CAS No. |
13365-46-3 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
3-benzyl-6-methyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-12-8-17(7-11-5-3-2-4-6-11)9-19-13(12)14(18)16-10/h2-6H,7-9H2,1H3,(H,15,16,18) |
InChI Key |
ZKSVGOKGJLZDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


